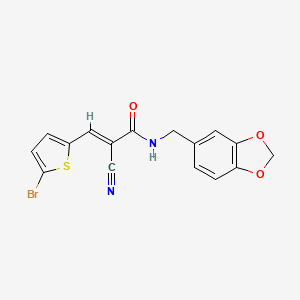
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play important roles in a variety of cellular processes.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide involves the inhibition of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes. N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes are activated by the binding of diacylglycerol (DAG) and calcium ions. N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide binds to the catalytic domain of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide, preventing the binding of DAG and calcium ions. This results in the inhibition of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide activity.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that it can reduce the size of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide in lab experiments is its selectivity for N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes. This allows researchers to specifically target these enzymes without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide. One area of research is the development of more potent and selective inhibitors of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes. Another area of research is the investigation of the role of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes in various disease states, such as cancer and inflammation. Additionally, the potential use of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide as a therapeutic agent for these diseases should be explored.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide is a valuable tool in scientific research. It is primarily used as a selective inhibitor of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes. N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide can help researchers to better understand the role of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide in these processes.
Propriétés
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c17-15-4-2-12(23-15)6-11(7-18)16(20)19-8-10-1-3-13-14(5-10)22-9-21-13/h1-6H,8-9H2,(H,19,20)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDUAHKFLNKIOV-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=CC3=CC=C(S3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C(=C/C3=CC=C(S3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4651814.png)
![N-[4-(acetylamino)benzyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4651830.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4651838.png)

![methyl 1-[ethoxy(oxo)acetyl]-4-piperidinecarboxylate](/img/structure/B4651845.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B4651865.png)
![2-(1-adamantylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4651872.png)
![1-[(4-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B4651879.png)
![4-(difluoromethyl)-6-(4-ethylphenyl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4651880.png)
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]indoline](/img/structure/B4651894.png)
![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4651901.png)

![N-(2-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4651909.png)